tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

pKa modulation fluorine effect basicity

tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1260848-87-0) is a Boc-protected, fluorinated pyrrolidine derivative that serves as a versatile intermediate in the synthesis of biologically active molecules, particularly beta-lactamase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. The compound features a single fluorine atom at the 4-position of the pyrrolidine ring, which predictively lowers the pKa of the adjacent amino group by approximately 1.26 log units relative to the non-fluorinated analog (pKa 8.29 vs 9.55).

Molecular Formula C9H17FN2O2
Molecular Weight 204.24
CAS No. 1260848-87-0
Cat. No. B3094806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
CAS1260848-87-0
Molecular FormulaC9H17FN2O2
Molecular Weight204.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)F)N
InChIInChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3
InChIKeyDXQXHFOCKKIWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate (CAS 1260848-87-0): A Strategic Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Procurement


tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1260848-87-0) is a Boc-protected, fluorinated pyrrolidine derivative that serves as a versatile intermediate in the synthesis of biologically active molecules, particularly beta-lactamase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. The compound features a single fluorine atom at the 4-position of the pyrrolidine ring, which predictively lowers the pKa of the adjacent amino group by approximately 1.26 log units relative to the non-fluorinated analog (pKa 8.29 vs 9.55) . This electronic modulation is a key driver of its utility in optimizing pharmacokinetic properties of drug candidates.

Why Generic Non-Fluorinated Pyrrolidine Analogs Cannot Substitute for tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate in Lead Optimization


Generic substitution of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate with its non-fluorinated counterpart (tert-butyl 3-aminopyrrolidine-1-carboxylate, CAS 186550-13-0) or other unfluorinated pyrrolidine building blocks fails because the single fluorine atom introduces a quantifiable and functionally meaningful shift in the amine basicity (ΔpKa ≈ -1.26 units) . This pKa depression, driven by the electron-withdrawing inductive effect of fluorine, is a well-established strategy for reducing the fraction of protonated species at physiological pH, thereby enhancing passive membrane permeability without altering the core scaffold topology . Furthermore, fluorine substitution can block metabolically labile sites on the pyrrolidine ring, contributing to improved microsomal stability as demonstrated in systematic studies of fluorinated saturated heterocyclic amines [1]. Procurement of the non-fluorinated analog would forfeit these pharmacokinetic advantages, making it unsuitable for programs targeting orally bioavailable or CNS-penetrant candidates.

Quantitative Evidence Differentiating tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate from Closest Analogs


pKa Depression Relative to Non-Fluorinated Analog: A Quantitative Basicity Shift

The introduction of a single fluorine at the 4-position of the pyrrolidine ring predictively lowers the pKa of the proximal amino group. The predicted pKa of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is 8.29 ± 0.40, compared to 9.55 ± 0.20 for the non-fluorinated analog tert-butyl 3-aminopyrrolidine-1-carboxylate . This represents a calculated ΔpKa of approximately -1.26 log units. The consequence is a reduced proportion of protonated, membrane-impermeable species at physiological pH (7.4), a principle widely exploited in medicinal chemistry to improve passive permeability and oral bioavailability .

pKa modulation fluorine effect basicity permeability optimization

Validated Utility in Beta-Lactamase Inhibitor Synthesis: A Differentiated Application Domain

The cis isomer of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1174020-30-4) is explicitly designated as a key reactant in the preparation of sulfooxydiazabicyclooctanecarboxamide derivatives and analogs, a class of beta-lactamase inhibitors . In contrast, the non-fluorinated tert-butyl 3-aminopyrrolidine-1-carboxylate is not cited in this specific context, suggesting that the fluorine atom contributes to binding interactions or metabolic stability required for beta-lactamase inhibition. While direct IC50 comparisons between fluorinated and non-fluorinated building blocks in this series are not publicly available, the recurrent use of fluoropyrrolidine intermediates in this therapeutic area indicates a structure-activity relationship advantage.

beta-lactamase inhibitor antibacterial sulfooxydiazabicyclooctane intermediate

Fluoropyrrolidine vs. Pyrrolidine in DPP-4 Inhibitor Series: Potency and Selectivity Translation

In a published series of DPP-4 inhibitors, 4-fluoropyrrolidine-2-carbonitrile derivatives demonstrated excellent potency and selectivity. The lead compound 17a showed an IC50 of 0.017 μM against DPP-4, with selectivity ratios of 1324 (DPP-8/DPP-4) and 1164 (DPP-9/DPP-4) [1]. While these data are for the 2-carbonitrile series rather than the 3-amino-4-fluoro building block itself, they establish that the 4-fluoropyrrolidine core is integral to achieving nanomolar DPP-4 inhibition with high selectivity over related peptidases. The non-fluorinated pyrrolidine-2-carbonitrile series served as the comparator baseline in the same study, confirming that fluorine incorporation was essential for optimized activity [1]. tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate provides the enantiomerically pure 4-fluoropyrrolidine scaffold required for constructing such inhibitors.

DPP-4 inhibitor type 2 diabetes fluoropyrrolidine-2-carbonitrile selectivity

Metabolic Stability Advantage of Fluorinated Saturated Heterocyclic Amines

A 2023 systematic study of mono- and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, and piperidine series) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for the compounds studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. While 3-amino-4-fluoropyrrolidine was not explicitly singled out in the abstract, the study established that monofluorination of saturated heterocyclic amines generally preserves or enhances metabolic stability relative to non-fluorinated counterparts by blocking oxidative metabolism at the fluorinated position. This class-level finding supports the selection of fluorinated pyrrolidine building blocks over non-fluorinated analogs when metabolic stability is a design criterion.

metabolic stability microsomal clearance fluorine building block

Optimal Application Scenarios for tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization Requiring Reduced Basicity for Passive Permeability

When a pyrrolidine-containing lead compound exhibits poor passive permeability due to excessive basicity (pKa > 9), replacement of the non-fluorinated 3-aminopyrrolidine with tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate predictively lowers the amine pKa by approximately 1.26 log units . This shift reduces the ionized fraction at pH 7.4, directly addressing permeability-limited absorption or CNS penetration deficits without altering the core scaffold .

Synthesis of Beta-Lactamase Inhibitors (Diazabicyclooctane Series)

This building block is documented as a reactant for preparing sulfooxydiazabicyclooctanecarboxamide beta-lactamase inhibitors . Research programs targeting serine beta-lactamase inhibition should prioritize this fluorinated intermediate over the non-fluorinated analog based on its demonstrated synthetic utility in this chemotype.

DPP-4 Inhibitor Development and Diabetes Programs

The 4-fluoropyrrolidine scaffold enabled a DPP-4 inhibitor (compound 17a) with an IC50 of 0.017 μM and selectivity ratios exceeding 1000-fold over DPP-8 and DPP-9 [1]. tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate provides the stereochemically defined 4-fluoropyrrolidine core necessary for constructing such inhibitors, making it a procurement priority for diabetes-focused medicinal chemistry.

Metabolic Stability Optimization in Pyrrolidine-Containing Candidates

For drug discovery programs where oxidative metabolism of the pyrrolidine ring is a liability, fluorination at the 4-position is expected to enhance metabolic stability based on systematic microsomal clearance data across fluorinated saturated heterocyclic amines [2]. This building block should be selected over non-fluorinated alternatives when intrinsic clearance is a key optimization parameter.

Quote Request

Request a Quote for tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.